- Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water, RSC Advances, 2013, 3(26), 10272-10276
Cas no 91-67-8 (N,N-Diethyl-m-toluidine)
N,N-Diethyl-m-toluidine Chemical and Physical Properties
Names and Identifiers
-
- N,N-Diethyl-3-methylaniline
- N,N-Diethyl-m-toluidine
- N,N-dimethyl-m-toluidine
- N,N-Diethyl-m-toluidine [for Biochemical Research]
- 3-Methyl-N,N-diethylaniline
- 3-Diethylaminotoluene
- DMT
- m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
- 1-(Diethylamino)-3-methylbenzene
- 3-(Diethylamino)-1-methylbenzene
- 3-(Diethylamino)toluene
- 3-(N,N-Diethylamino)toluene
- N,N-Diethyl-m-methylaniline
- NSC 96629
- m-Methyl(diethylamino)benzene
- m-Methyl-N,N-diethylaniline
- N,N-二乙基间甲苯胺
- Benzenamine, N,N-diethyl-3-methyl-
- N,N-Diethyl-m-toluidinium ion
- m-Toluidine, N,N-diethyl-
- meta-Methyl(diethylamino)benzene
- N,N-Diethyl-3-methylbenzenamine
- CIPVVROJHKLHJI-UHFFFAOYSA-N
- meta-Toluidine, N,N-d
- 3-Methyl-N,N-diethylbenzenamine
- ADAL1085203
- EN300-20531
- AI3-28462
- SCHEMBL457496
- Benzenamine,N-diethyl-3-methyl-
- FT-0629480
- n,n-diethyl-m-toluidin
- meta-Toluidine, N,N-diethyl-
- CHEMBL3561120
- DTXCID5031183
- N,N-diethyl-N-(3-methylphenyl)amine
- UNII-E5635R949A
- BS-18948
- 91-67-8
- meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
- CS-W014316
- D0532
- Z104478590
- W-100302
- EINECS 202-089-3
- E5635R949A
- F16460
- InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
- N,N-Diethyl-m-toluidine, >=99.0% (GC)
- NSC-96629
- D3868
- Tox21_304015
- AKOS009031464
- NCGC00357228-01
- m-Toluidine,N-diethyl-
- AC-11303
- LS-28256
- NSC96629
- MFCD00035795
- CAS-91-67-8
- DTXSID1052610
- m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
- N,N-Diethyl-3-methylbenzenamine (ACI)
- aniline, N,N-diethyl-3-methyl-
- NS00039404
-
- MDL: MFCD00035795
- Inchi: 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
- InChI Key: CIPVVROJHKLHJI-UHFFFAOYSA-N
- SMILES: C1C=C(C)C=C(N(CC)CC)C=1
Computed Properties
- Exact Mass: 163.13600
- Monoisotopic Mass: 163.1361
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 3.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless or light yellow liquid.
- Density: 0.92
- Melting Point: 46.25°C (estimate)
- Boiling Point: 107°C/11mmHg(lit.)
- Flash Point: 101 ºC
- Refractive Index: 1.535-1.537
- PSA: 3.24000
- LogP: 2.84120
- FEMA: 2744
- Solubility: It can be miscible with ethanol and ether.
N,N-Diethyl-m-toluidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H311,H331,H411
- Warning Statement: P261,P273,P280,P301+P310,P311
- Hazardous Material transportation number:UN 1708 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S24/25-S61-S45-S36/37-S28
- RTECS:CX9869375
-
Hazardous Material Identification:
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Risk Phrases:R20/21/22; R36/37/38
N,N-Diethyl-m-toluidine Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Diethyl-m-toluidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 216662-25g |
N,N-Diethyl-3-methylaniline |
91-67-8 | 95% | 25g |
£10.00 | 2022-02-28 | |
| Fluorochem | 216662-100g |
N,N-Diethyl-3-methylaniline |
91-67-8 | 95% | 100g |
£19.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-100g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC) | 100g |
¥96.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-1g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC) | 1g |
¥29.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-25g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC) | 25g |
¥33.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-500g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC) | 500g |
¥337.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-5g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC) | 5g |
¥29.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140169-1g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC), | 1g |
¥132.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140169-5g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC), | 5g |
¥338.90 | 2023-09-03 | |
| Alichem | A019148818-500g |
N,N-Diethyl-3-methylaniline |
91-67-8 | 95% | 500g |
$165.83 | 2023-08-31 |
N,N-Diethyl-m-toluidine Production Method
Production Method 1
1.2 Reagents: Water
Production Method 2
1.2 Reagents: Water
- Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source, Chemical Communications (Cambridge, 2012, 48(47), 5928-5930
Production Method 3
- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines, Organic Letters, 2012, 14(12), 3056-3059
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle, Journal of the American Chemical Society, 2013, 135(4), 1248-1251
Production Method 5
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
- Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions, China, , ,
Production Method 7
- A new improved catalyst for the palladium-catalyzed amination of aryl chlorides, Journal of Molecular Catalysis A: Chemical, 2002, 182, 182-183
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
- Photochemical Cleavage of Benzylic C-N Bond To Release Amines, Journal of Organic Chemistry, 2016, 81(15), 6195-6200
Production Method 9
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle, Journal of the American Chemical Society, 2013, 135(4), 1248-1251
Production Method 10
- Process for producing N,N-dialkyl derivatives of aniline and toluidines, Hungary, , ,
Production Method 11
- Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts, Federal Republic of Germany, , ,
Production Method 12
2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h
- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2, Catalysis Science & Technology, 2013, 3(1), 94-98
Production Method 13
Production Method 14
- In-situ liquid-phase catalytic hydrogenation for N-alkylation, Yingyong Huaxue, 2009, 26(10), 1169-1173
Production Method 15
- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2, Catalysis Science & Technology, 2013, 3(1), 94-98
Production Method 16
- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines, Organic Letters, 2012, 14(12), 3056-3059
Production Method 17
- Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agent, Revue Roumaine de Chimie, 1988, 33(3), 283-90
Production Method 18
- A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268
Production Method 19
- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22
Production Method 20
Production Method 21
1.2 -
- Highly selective method for the synthesis of substituted alkylpyridines, Izvestiya Akademii Nauk SSSR, 1988, (11), 2600-4
Production Method 22
- Photochemical reactions of substituted benzenes with aliphatic amines, Journal of the Chemical Society, 1981, (1), 295-302
Production Method 23
- Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols, Germany, , ,
Production Method 24
- Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-Dialkylanilines, Journal of Organic Chemistry, 2006, 71(17), 6414-6419
Production Method 25
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle, Journal of the American Chemical Society, 2013, 135(4), 1248-1251
Production Method 26
N,N-Diethyl-m-toluidine Raw materials
- Benzenamine, 3-(chloromethyl)-N,N-diethyl-
- Benzenamine, N,N-diethyl-3-(trifluoromethyl)-
- 3-Iodotoluene
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
N,N-Diethyl-m-toluidine Preparation Products
N,N-Diethyl-m-toluidine Suppliers
N,N-Diethyl-m-toluidine Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine (CAS No. 91-67-8): An Overview of Its Properties, Applications, and Recent Research
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a versatile organic compound that has found extensive applications in various fields, including chemical synthesis, pharmaceuticals, and materials science. This compound is characterized by its aromatic structure and the presence of two ethyl groups attached to the nitrogen atom of the toluidine moiety. The unique combination of these functional groups imparts N,N-Diethyl-m-toluidine with a range of valuable properties that make it a key intermediate in numerous chemical processes.
Chemically, N,N-Diethyl-m-toluidine is classified as an arylamine, specifically a substituted toluidine. Its molecular formula is C10H15N, and it has a molecular weight of 149.23 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. It is soluble in most organic solvents but only slightly soluble in water. These physical properties make it suitable for use in various chemical reactions and formulations.
In the realm of chemical synthesis, N,N-Diethyl-m-toluidine serves as a valuable starting material for the preparation of more complex molecules. One of its primary applications is in the synthesis of dyes and pigments, where it acts as an intermediate in the formation of azo compounds. Azo compounds are widely used in the textile industry for dyeing fabrics and in the production of colorants for various applications. Recent research has also explored the use of N,N-Diethyl-m-toluidine in the development of novel photochromic materials, which can change color upon exposure to light. These materials have potential applications in smart windows, optical data storage, and adaptive coatings.
In the pharmaceutical industry, N,N-Diethyl-m-toluidine has been investigated for its potential as a drug intermediate. It has been used in the synthesis of local anesthetics, such as lidocaine and prilocaine, which are widely used in medical procedures to numb specific areas of the body. The ability to modify the structure of N,N-Diethyl-m-toluidine through various chemical reactions allows for the creation of derivatives with tailored pharmacological properties. For example, recent studies have focused on developing new anesthetic agents with improved safety profiles and longer durations of action.
Beyond its use as a drug intermediate, N,N-Diethyl-m-toluidine has also shown promise in the field of materials science. Researchers have explored its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes have been studied for their catalytic properties and their ability to enhance the performance of catalysts in various chemical reactions. Additionally, N,N-Diethyl-m-toluidine-based materials have been investigated for their use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of these materials make them attractive candidates for next-generation electronic applications.
The environmental impact of chemicals is an important consideration in their development and use. Recent studies have focused on understanding the environmental fate and behavior of N,N-Diethyl-m-toluidine. Research has shown that it can be biodegraded under certain conditions, although its persistence in aquatic environments may vary depending on factors such as pH and temperature. Efforts are ongoing to develop more environmentally friendly processes for its production and use, with a focus on reducing waste generation and minimizing ecological impact.
In conclusion, N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and properties make it an essential intermediate in chemical synthesis, pharmaceuticals, and materials science. Ongoing research continues to uncover new possibilities for its use, highlighting its importance as a key player in modern chemistry.
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